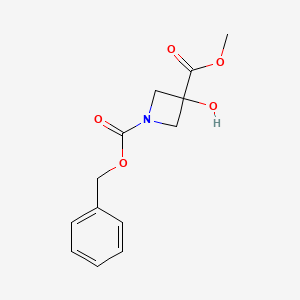

1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H15NO5 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of benzyl, methyl, and hydroxy groups attached to the azetidine ring

Méthodes De Préparation

The synthesis of 1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, methyl acrylate, and other reagents.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the azetidine ring. The reaction is typically carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, under controlled temperature and pressure conditions.

Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, where the carbonyl groups are reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds, including 1-benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate, exhibit promising antimicrobial properties. A study demonstrated that modifications in the azetidine ring can enhance efficacy against various bacterial strains, suggesting a potential role in developing new antibiotics .

Antidepressant and Anxiolytic Effects

The compound has been investigated for its psychotropic effects. In preclinical studies, similar azetidine derivatives showed significant anxiolytic and antidepressant activities. These findings are attributed to their interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways . The potential for developing therapeutic agents targeting anxiety and depression disorders remains a critical area of research.

Synthetic Methodologies

In Vivo Studies

Biological evaluations have shown that the compound exhibits low toxicity profiles while maintaining effective pharmacological activity. In animal models, doses of the compound resulted in significant behavioral changes associated with reduced anxiety and improved mood states .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets implicated in mental health disorders. These studies indicate strong interactions with serotonin receptors, suggesting a mechanism for its antidepressant effects .

Case Study: Antidepressant Activity

In a controlled study involving mice subjected to stress-induced behaviors, administration of the compound led to a statistically significant decrease in immobility time during forced swim tests compared to control groups. This suggests its potential as a candidate for further development in treating depression .

Case Study: Antimicrobial Efficacy

A comparative analysis demonstrated that the compound exhibited superior antimicrobial activity against Staphylococcus aureus when compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent in combating resistant bacterial strains .

Mécanisme D'action

The mechanism of action of 1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects

Comparaison Avec Des Composés Similaires

1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

Benzyl 3-Hydroxyazetidine-1-carboxylate: This compound lacks the methyl group present in this compound, which may affect its reactivity and biological activity.

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-Benzyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate is a nitrogen-containing compound with significant potential in various biological applications. Its molecular formula is C13H15NO5, and it features a unique azetidine structure that may influence its biological interactions. This article explores the compound's synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Benzylamine and methyl acrylate are common starting materials.

- Reaction Conditions : The reaction is generally conducted in an organic solvent such as tetrahydrofuran or dimethylformamide, utilizing bases like sodium hydride or potassium carbonate to facilitate the formation of the azetidine ring.

- Purification : Post-reaction, purification methods such as column chromatography or recrystallization are employed to achieve high purity of the final product.

Biological Activity

Research has indicated that this compound exhibits various biological activities, primarily due to its ability to interact with specific enzymes and receptors.

The compound's mechanism of action involves binding to molecular targets such as enzymes and receptors, which modulates their activity. This interaction can lead to diverse biological effects including:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptor sites .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Enzyme Interaction : A study demonstrated that derivatives of azetidine, including this compound, showed significant inhibition of specific metabolic enzymes, suggesting potential applications in drug design targeting metabolic disorders .

- Pharmacological Applications : Research into similar compounds has revealed their effectiveness in treating conditions like hypertension and diabetes by modulating receptor activity .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| Benzyl 3-Hydroxyazetidine-1-carboxylate | Lacks methyl group | May exhibit different reactivity | Limited enzyme interaction |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Different substituents | Affects solubility and reactivity | Varies in receptor modulation |

This comparison highlights how structural variations can significantly impact biological activity.

Propriétés

IUPAC Name |

1-O-benzyl 3-O-methyl 3-hydroxyazetidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-18-11(15)13(17)8-14(9-13)12(16)19-7-10-5-3-2-4-6-10/h2-6,17H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKKXEORXDOEJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.